Butyrophenone
Overview
Description
Butyrophenone is an organic compound with the chemical formula C₁₀H₁₂O. It is a colorless liquid that serves as the basis for many other chemicals containing various substituents. The structure of this compound consists of a ketone flanked by a phenyl ring and a butyl chain . This compound and its derivatives are widely used in the pharmaceutical industry, particularly in the treatment of psychiatric disorders such as schizophrenia .
Mechanism of Action
Mode of Action
Butyrophenones act as dopamine antagonists , blocking the action of dopamine at the D2 receptors . This blockade results in a reduction of dopamine neurotransmission, which can alleviate symptoms of psychosis and agitation . Butyrophenones may also inhibit catecholamine receptors and the reuptake of neurotransmitters .
Biochemical Pathways
It is known that they cause cns depression at subcortical levels of the brain, midbrain, and brainstem reticular formation . They may antagonize the actions of glutamic acid within the extrapyramidal system .
Pharmacokinetics
The pharmacokinetics of Butyrophenones can vary depending on the specific drug. For instance, Haloperidol, a Butyrophenone derivative, is metabolized by several enzymes, including Cytochrome P450 1A2, Cytochrome P450 2D6, and Cytochrome P450 3A4 . The metabolism and elimination of Butyrophenones can affect their bioavailability and duration of action .
Result of Action
The molecular and cellular effects of Butyrophenones’ action include a reduction in dopamine neurotransmission, which can help manage symptoms of psychosis, agitation, and irritability . The use of butyrophenones can lead to side effects such as sedation and extrapyramidal symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Butyrophenones. For instance, factors such as the patient’s overall health, age, and concurrent medications can impact the drug’s effectiveness and the risk of side effects . Furthermore, economic factors may influence the use of Butyrophenones .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyrophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H6+C4H7ClO→C10H12O+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Butyrophenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce benzoic acid and other by-products.
Reduction: It can be reduced to form secondary alcohols.
Substitution: Halogenation and nitration reactions can introduce substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
Butyrophenone and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their effects on biological systems, particularly in the context of neurotransmitter regulation.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Butyrophenone is structurally and pharmacologically similar to other compounds in its class, such as:
Haloperidol: A widely used antipsychotic with a similar mechanism of action.
Droperidol: Used as an antiemetic and sedative.
Compared to these compounds, this compound serves as a foundational structure, with its derivatives exhibiting varying degrees of potency and specificity in their therapeutic effects .
Properties
IUPAC Name |
1-phenylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSAXUULYPJSKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047059 | |
Record name | Butyrophenone | |
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Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Butyrophenone | |
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Vapor Pressure |
0.08 [mmHg] | |
Record name | Butyrophenone | |
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CAS No. |
495-40-9 | |
Record name | Butyrophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=495-40-9 | |
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Record name | Butyrophenone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495409 | |
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Record name | BUTYROPHENONE | |
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Record name | 1-Butanone, 1-phenyl- | |
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Record name | Butyrophenone | |
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Record name | Butyrophenone | |
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Record name | BUTYROPHENONE | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the primary mechanism of action of butyrophenones?
A1: Butyrophenones primarily act as dopamine D2 receptor antagonists. [, ] This means they bind to these receptors and block the action of dopamine, a neurotransmitter involved in various brain functions including mood, movement, and reward.
Q2: What are the downstream effects of butyrophenone-mediated D2 receptor antagonism?
A2: By antagonizing D2 receptors, butyrophenones can exert antipsychotic effects. [, ] They are also known to influence serotonin function, potentially contributing to their therapeutic effects in certain psychiatric disorders. []
Q3: How does the interaction of butyrophenones with D2 receptors differ from their interaction with serotonin receptors?
A3: While butyrophenones primarily act as D2 antagonists, their interaction with serotonin receptors is more complex. Some studies suggest they might modulate serotonin reuptake and postsynaptic serotonin function, influencing both depressive and aggressive behaviors. []
Q4: What is the relationship between butyrophenones and neuroleptic malignant syndrome (NMS)?
A4: Butyrophenones, especially those with strong D2 antagonism, can potentially induce neuroleptic malignant syndrome (NMS), a rare but life-threatening condition. [] NMS is characterized by rigidity, fever, autonomic instability, and altered consciousness.
Q5: How does neuroleptic sensitivity, particularly in conditions like Lewy body dementia, influence the use of butyrophenones?
A5: Individuals with neuroleptic sensitivity, often observed in Lewy body dementia, are highly susceptible to severe extrapyramidal side effects, delirium, or NMS upon exposure to antidopaminergic agents like butyrophenones. [] This necessitates extreme caution and often leads to contraindications for this compound use in such patients.
Q6: What is the basic chemical structure of butyrophenones?
A6: Butyrophenones are characterized by a phenyl ring linked to a this compound moiety (a four-carbon chain with a ketone group) via a propyl chain. [, ] Various substituents can be attached to this core structure, leading to a diverse range of this compound derivatives.
Q7: Can you provide examples of this compound derivatives and their specific structural differences?
A7: Certainly. Haloperidol features a 4-chlorophenyl group attached to the piperidine ring and a fluorine atom at the 4' position of the this compound moiety. [, ] Droperidol shares a similar structure but with a 1-[2-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one substituent. [] Spiperone contains a 1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one substituent. [] These subtle structural variations contribute to differences in their pharmacological profiles.
Q8: How do structural modifications of butyrophenones influence their dopamine D2 receptor affinity and selectivity?
A8: Structural modifications, particularly in the piperidine or piperazine ring and the this compound moiety, significantly impact D2 receptor affinity and selectivity. [, , ] For instance, electron-withdrawing groups at the para position of the phenyl ring attached to the piperidine ring generally increase D2 affinity. []
Q9: How do conformationally constrained butyrophenones compare to their flexible counterparts in terms of activity and selectivity?
A9: Conformationally constrained butyrophenones, like those incorporating cycloalkanone structures, often display enhanced selectivity for specific dopamine and serotonin receptor subtypes compared to their more flexible analogs. [] This fine-tuning of receptor interactions holds promise for developing atypical antipsychotics with improved therapeutic profiles.
Q10: How does the presence of a tetralone moiety affect the antidopaminergic activity of this compound analogs?
A10: Research on 3-(aminomethyl)tetralones as this compound analogs suggests that the tetralone moiety might not be crucial for their antidopaminergic activity. [] Compounds containing this structural element were generally less potent than haloperidol, indicating that the this compound pharmacophore plays a more dominant role.
Q11: What are the common challenges in formulating butyrophenones for pharmaceutical use?
A11: Butyrophenones often exhibit poor water solubility, hindering their formulation and bioavailability. [] Developing stable formulations that overcome this challenge and ensure adequate drug delivery is crucial.
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